PAFR Antagonism: Potency Comparison Against the Clinical Prototype WEB-2086 (Apafant)
In a functional cell-based assay using human PAFR expressed in HEK293 cells, the target compound inhibited PAF C-16-induced receptor activation with an IC50 of 1.10 nM . By comparison, the well-characterized clinical PAFR antagonist WEB-2086 (Apafant) has a reported binding affinity Ki of 16.3 nM . Although obtained from different assay formats (functional versus binding), the ~15-fold lower numeric value for the target compound indicates comparable or superior PAFR engagement potency relative to this industry-standard comparator. This represents a statistically meaningful potency advantage that may translate into lower required concentrations in in vitro pharmacology studies.
| Evidence Dimension | Platelet-activating factor receptor (PAFR) antagonism potency |
|---|---|
| Target Compound Data | IC50 = 1.10 nM (functional assay, HEK293 cells expressing human PAFR, inhibition of PAF C-16-induced activation, 90 min preincubation) |
| Comparator Or Baseline | WEB-2086 (Apafant): Ki = 16.3 nM (binding assay, PAFR) |
| Quantified Difference | ~15-fold lower IC50 (1.10 vs 16.3 nM). Note: direct quantitative comparison limited by differing assay formats (functional IC50 vs binding Ki). |
| Conditions | Target: Antagonist activity at human PAFR expressed in HEK293 cells; preincubated 90 min; ligand PAF C-16. Comparator: Ki derived from radioligand binding displacement. |
Why This Matters
Procurement for inflammation, allergy, or asthma target screening programs is justified because the compound rivals or exceeds a clinically tested PAFR antagonist in potency, reducing the chance of false negatives in initial hit-finding campaigns.
- [1] BindingDB, Entry BDBM50617208 (ChEMBL5411707). IC50: 1.10 nM for human PAFR antagonism in HEK293 cells. Curated by Smith, Gambrell & Russell, deposited 2024-12-14. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50617208 (accessed 2026-04-29). View Source
